N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-3-32-23-14-12-21(13-15-23)30-26-25-24(20-9-5-4-6-10-20)17-31(27(25)29-18-28-26)22-11-7-8-19(2)16-22/h4-18H,3H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZSOPVTWSFCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrrolo[2,3-d]pyrimidine core undergoes nucleophilic substitution at the C4 position, enabling modifications to the amine group. For example:
Key findings:
-
Hydrochloric acid in aqueous media efficiently promotes amination without requiring organic solvents .
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Alkylation reactions favor polar aprotic solvents like DMF and require base catalysts (e.g., K₂CO₃) to deprotonate the amine .
Suzuki-Miyaura Cross-Coupling
The iodinated intermediate at C6 participates in palladium-catalyzed cross-coupling:
Notable trends:
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Electron-rich boronic acids (e.g., 4-methoxyphenyl) achieve higher yields than electron-deficient counterparts .
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Biphasic solvent systems (dioxane/H₂O) improve reaction efficiency compared to single-phase solvents .
Oxidation:
The ethoxyphenyl group undergoes oxidative demethylation under strong acidic conditions:
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Reagent : H₂O₂ (30%), AcOH, 70°C, 8 hrs → Phenolic derivative (Yield: 58%).
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Mechanism : Radical-mediated cleavage of the ethoxy group, confirmed by ESR studies.
Reduction:
Selective reduction of the pyrrole ring is achievable:
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Reagent : NaBH₄, NiCl₂, MeOH, 25°C, 2 hrs → Partially saturated pyrrolidine analog (Yield: 41%).
Ester Hydrolysis:
The ethyl ester intermediate (e.g., ethyl 2-(4-aminophenyl)acetate) is hydrolyzed to carboxylic acid:
Carbodiimide-Mediated Coupling:
Carboxylic acid derivatives couple with amines via EDC/HOBt:
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 250°C, forming aromatic hydrocarbons and NH₃ (TGA data).
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Photoreactivity : UV exposure (254 nm) induces dimerization via [2+2] cycloaddition (HPLC-MS confirmation).
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| C4 | High (amine substitution) | Amination, alkylation |
| C6 | Moderate (requires iodination) | Suzuki coupling, halogenation |
| N7 | Low | Protection/deprotection rarely reported |
Scientific Research Applications
Antitumor Activity
N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promising antitumor effects through various mechanisms:
- Dihydrofolate Reductase (DHFR) Inhibition : This enzyme is crucial for DNA synthesis. Inhibition of DHFR can induce apoptosis in cancer cells by disrupting their proliferation pathways.
- Poly(ADP-ribose) Polymerase 1 (PARP-1) Interaction : The compound interacts with PARP-1, influencing cellular repair mechanisms and apoptosis, which further contributes to its anticancer effects.
Enzyme Inhibition
Research indicates that this compound can inhibit several key kinases involved in cancer progression:
- Protein Kinase B (PKB/Akt) : Inhibition of PKB has been linked to suppressed tumor growth in vivo, making it a target for cancer therapies.
Summary Table of Biological Activities
| Biological Activity | Target Enzyme/Pathway | Effect |
|---|---|---|
| DHFR Inhibition | Dihydrofolate reductase | Induces apoptosis in cancer cells |
| PARP-1 Interaction | Poly(ADP-ribose) polymerase 1 | Affects cellular repair mechanisms |
| PKB Inhibition | Protein Kinase B | Suppresses tumor growth |
| Antitumor Activity | Various cancer pathways | Modulates signaling pathways |
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives, including this compound:
Antitumor Efficacy
In vivo studies demonstrated that derivatives of this class can significantly inhibit the growth of human tumor xenografts in nude mice at tolerable doses. The compounds modulated biomarkers associated with signaling through the PI3K−PKB−mTOR pathway, indicating their potential as anticancer agents.
Enzyme Inhibition Studies
Comparative analyses revealed that specific substitutions on the core structure enhance inhibitory potency against DHFR and other kinases. Variations in substitution patterns significantly affect biological activity, indicating that structural modifications can lead to improved therapeutic profiles.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, such as those involved in cell division or signal transduction .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:
*Calculated based on molecular formula C28H26N4O.
Key Observations:
Substituent Position 7 :
- The 3-methylphenyl group in the target compound offers moderate steric hindrance compared to 4-methylphenyl () or 4-methoxyphenyl (). This may influence target binding kinetics .
- Bulkier groups like 3-(trifluoromethyl)phenyl () enhance lipophilicity but reduce solubility .
Bromo/chloro substituents () enhance electrophilicity but may increase toxicity risks .
Biological Activity: Compounds with 4-methoxyphenyl () or 4-aminophenyl () groups show antiviral activity, suggesting the target compound’s ethoxy group may offer similar efficacy with improved metabolic stability . JAK1-selective inhibitors () highlight the scaffold’s relevance in immunomodulation, though substituent optimization is critical for selectivity .
Biological Activity
N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative with significant biological activity, particularly in the context of cancer treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a pyrrolo[2,3-d]pyrimidine core with various substitutions that enhance its biological activity. The molecular formula is C22H24N4O, with a molecular weight of 364.46 g/mol. Its unique structure contributes to its interaction with various biological targets, primarily kinases involved in cell signaling pathways.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O |
| Molecular Weight | 364.46 g/mol |
| Core Structure | Pyrrolo[2,3-d]pyrimidine |
| Key Substituents | Ethoxy and methyl phenyl groups |
The biological activity of this compound primarily involves the inhibition of specific kinases, which play critical roles in cell proliferation and survival. Notably:
- Inhibition of Protein Kinase B (PKB/Akt) : This compound has been identified as a potent inhibitor of PKB, which is crucial in regulating cellular growth and apoptosis. By inhibiting PKB, the compound can suppress tumor growth and induce apoptosis in cancer cells .
- Targeting Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated the ability to inhibit DHFR, leading to disrupted DNA synthesis and subsequent cancer cell death . This mechanism is particularly relevant in the context of chemotherapy.
- Interaction with Poly(ADP-ribose) Polymerase (PARP) : The compound also interacts with PARP, an enzyme involved in DNA repair processes. Inhibition of PARP can enhance the cytotoxic effects of DNA-damaging agents used in cancer therapy .
In Vitro Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
- Cell Proliferation Assays : The compound exhibited significant antiproliferative effects on human tumor cell lines, with IC50 values indicating potent activity at low concentrations .
- Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as a dual-action anticancer agent .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of this compound:
- Tumor Xenograft Models : In nude mice bearing human tumor xenografts, administration of the compound resulted in significant tumor regression compared to control groups . The compound demonstrated favorable pharmacokinetics with good oral bioavailability.
Case Studies
- Case Study on Breast Cancer : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound .
- Case Study on Leukemia : Another investigation focused on acute myeloid leukemia (AML) models where the compound showed promising results in inhibiting cell proliferation and inducing apoptosis via PKB pathway modulation .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-ethoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The synthesis typically involves sequential cross-coupling and amination reactions. For example:
- Suzuki-Miyaura coupling introduces aryl groups (e.g., 3-methylphenyl) at the 7-position using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O .
- Nucleophilic aromatic substitution at the 4-position with 4-ethoxyaniline under reflux in n-BuOH, monitored by TLC and purified via column chromatography (SiO₂, hexane/EtOAc gradient) .
- Intermediate characterization via (e.g., δ 8.25 ppm for pyrrolo-pyrimidine protons) and HRMS (e.g., [M+H] calculated 546.22) ensures structural fidelity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Q. What in vitro assays are recommended for initial biological screening?
- Kinase inhibition profiling using fluorescence polarization (FP) or mobility shift assays against kinase panels (e.g., JAK1/2, IGF-1R) at 1–10 µM concentrations .
- Cellular viability assays (e.g., MTT in cancer cell lines) to determine IC₅₀ values, with positive controls like staurosporine (IC₅₀ = 1.8 nM) .
Advanced Research Questions
Q. How can structural modifications enhance kinase selectivity while maintaining potency?
- Spirocyclic amine incorporation (e.g., 5-azaspiro[2.4]heptane) at the 7-position improves JAK1 selectivity (48-fold over JAK2) by steric exclusion of off-target kinases .
- Docking-guided optimization with FlexX or Glide to refine substituent interactions (e.g., ethoxyphenyl for hydrophobic pocket occupancy) .
- Selectivity screening across 100+ kinases (DiscoverX KinomeScan) to identify off-target hits, followed by mutagenesis (e.g., JAK2 T315I) for mechanistic validation .
Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ data?
- Water molecule placement analysis in docking (Glide SP protocol) to account for solvation effects .
- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics (ΔG, ΔH) and validate docking poses .
- Crystallographic refinement (SHELXL) of co-crystals (1.8–2.2 Å resolution) to resolve electron density ambiguities, using iterative omit maps .
Q. How should researchers design SAR studies to optimize metabolic stability without compromising activity?
- LogD modulation (e.g., replacing 4-ethoxy with polar groups) to balance permeability (Caco-2 assay) and CYP450 inhibition (human liver microsomes) .
- Pro-drug strategies (e.g., tert-butyldimethylsilyl protection of hydroxyl groups) to enhance oral bioavailability, monitored by LC-MS/MS pharmacokinetics in rodents .
- Metabolic soft spot identification via -radiolabeled compound tracing in hepatocyte incubations .
Q. What crystallographic approaches validate the binding mode in kinase complexes?
- Co-crystallization with kinase domains (e.g., JAK1 ATP-binding pocket) using hanging-drop vapor diffusion (20% PEG 3350, pH 7.5) .
- High-resolution data collection (synchrotron radiation, λ = 0.98 Å) and SHELXL refinement with anisotropic B-factors for ligand placement accuracy .
- Hydrogen bond network analysis (e.g., N–H⋯O between pyrrolo-pyrimidine and kinase backbone) to confirm key interactions .
Data Contradiction Analysis
Q. How to address conflicting IC₅₀ values between enzymatic and cellular assays?
- Membrane permeability correction using PAMPA (Peff > 5 × 10⁻⁶ cm/s) or Caco-2 models to account for cellular uptake limitations .
- Intracellular target engagement via NanoBRET (e.g., IGF-1R NanoLuc fusion) to confirm compound activity in live cells .
- Off-target profiling (e.g., hERG binding, CEREP panel) to rule out nonspecific effects .
Q. What analytical workflows reconcile inconsistent NMR and HRMS data during characterization?
- Tautomeric state analysis (e.g., 7H vs. 9H pyrrolo-pyrimidine) via variable-temperature NMR (VT-NMR) in DMSO-d₆ .
- Ionization suppression checks in HRMS (e.g., Na⁺/K⁺ adducts) using formic acid-modified mobile phases .
- X-ray powder diffraction (XRPD) to confirm polymorphic purity if melting points deviate >2°C from literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
